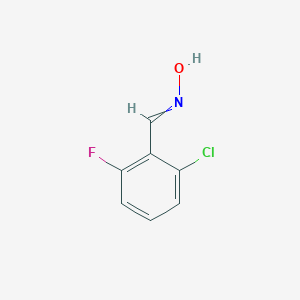

2-Chloro-6-fluorobenzaldehyde oxime

Description

Overview of Halogenated Benzaldehyde (B42025) Oximes in Modern Organic Chemistry

Halogenated benzaldehyde oximes are a subclass of aryl oximes that feature one or more halogen atoms on the aromatic ring. This halogenation significantly influences the electronic properties, reactivity, and even the physical characteristics of the molecules. Intermolecular interactions, such as hydrogen bonding and halogen bonding, play a crucial role in determining the properties of these compounds in the solid state. For instance, studies on para-substituted halogenated benzaldehyde oximes have revealed that the nature of the halogen atom can dictate the mechanical properties of their crystals, leading to variations from brittle to plastic or elastic bending.

In modern organic chemistry, these compounds serve as versatile building blocks. The oxime functional group itself is a precursor to several other functionalities. For example, benzaldehyde oximes can undergo dehydration to yield nitriles or be subjected to the Beckmann rearrangement to form amides. wikipedia.org The halogen atoms on the benzene (B151609) ring provide sites for further chemical transformations, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures. The synthesis of halogenated benzaldehyde oximes is typically achieved through the straightforward condensation of the corresponding halogenated benzaldehyde with hydroxylamine (B1172632). byjus.comwikipedia.org

Significance of 2-Chloro-6-fluorobenzaldehyde (B137617) Oxime as a Strategic Research Target

The significance of 2-chloro-6-fluorobenzaldehyde oxime as a strategic research target stems largely from its role as a chemical intermediate. It is directly used in the laboratory-scale preparation of arenecarboxylic acids. chemicalbook.com Its precursor, 2-chloro-6-fluorobenzaldehyde, is an important intermediate in the industrial synthesis of pharmaceuticals and agrochemicals. wikipedia.orggoogle.com Specifically, 2-chloro-6-fluorobenzaldehyde is used to produce the antiseptic flucloxacillin (B1213737) and various pesticides. wikipedia.orggoogle.com

This connection makes 2-chloro-6-fluorobenzaldehyde oxime an interesting molecule for synthetic exploration. It represents a potential step in synthetic pathways that modify or build upon the 2-chloro-6-fluorobenzyl scaffold, possibly leading to new derivatives with unique biological or material properties. The compound's availability from chemical suppliers for research purposes underscores its utility as a starting material or intermediate in academic and industrial laboratories. cymitquimica.comechemi.com Its specific substitution pattern, with a chlorine and a fluorine atom ortho to the oxime-bearing carbon, offers a unique combination of steric and electronic effects that can be exploited in designing new synthetic routes and target molecules.

Historical Context and Evolution of Academic Inquiry into Aryl Oxime Chemistry

The study of oximes dates back to the 19th century, with the term itself being a portmanteau of "oxygen" and "imine," reflecting its C=N-OH core structure. wikipedia.org The fundamental reaction for their formation—the condensation of an aldehyde or ketone with hydroxylamine—is a classic transformation in organic chemistry. khanacademy.orgmdpi.com

A pivotal moment in the history of oxime chemistry was the discovery of the Beckmann rearrangement by German scientist Ernst Otto Beckmann. This acid-catalyzed reaction converts an oxime into an amide or, in the case of aldoximes, a nitrile, and it remains a cornerstone of organic synthesis. byjus.comorganic-chemistry.org

Academic inquiry into aryl oximes has evolved significantly over the decades. While early work focused on their synthesis and fundamental reactions, later research explored their mechanistic intricacies and broader applications. For example, the synthesis of specific arylcyanomethylenequinone oximes was first detailed in 1960 and expanded upon in subsequent years, demonstrating the growing interest in more complex oxime structures. encyclopedia.pubmdpi.com In recent times, research has focused on developing more efficient and environmentally friendly synthetic methods, such as catalyst-free synthesis of aryl oximes in aqueous media. ias.ac.in The photochemical properties of aryl oximes have also been investigated, leading to methods for E/Z isomerization. organic-chemistry.org This continuous academic interest highlights the enduring importance of aryl oximes as versatile and fundamentally significant compounds in organic chemistry.

Data Tables

Table 1: Chemical and Physical Properties of 2-Chloro-6-fluorobenzaldehyde Oxime

| Property | Value |

| CAS Number | 443-33-4 chemicalbook.com |

| Molecular Formula | C₇H₅ClFNO cymitquimica.com |

| Molecular Weight | 173.57 g/mol chemicalbook.com |

| Appearance | White Solid chemicalbook.com |

| Melting Point | 129-133 °C chemicalbook.com |

| Boiling Point (Predicted) | 238.0 ± 30.0 °C chemicalbook.com |

| Density (Predicted) | 1.32 ± 0.1 g/cm³ chemicalbook.com |

Structure

3D Structure

Properties

CAS No. |

443-33-4 |

|---|---|

Molecular Formula |

C7H5ClFNO |

Molecular Weight |

173.57 g/mol |

IUPAC Name |

(NZ)-N-[(2-chloro-6-fluorophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H5ClFNO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H/b10-4- |

InChI Key |

OBJHLLOVMKKXDI-WMZJFQQLSA-N |

SMILES |

C1=CC(=C(C(=C1)Cl)C=NO)F |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)/C=N\O)F |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=NO)F |

Other CAS No. |

443-33-4 |

Pictograms |

Irritant |

Synonyms |

2-Chloro-6-fluorobenzaldehyde Oxime |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 6 Fluorobenzaldehyde Oxime

Conventional Organic Synthesis Approaches

Conventional organic synthesis remains the primary method for producing 2-Chloro-6-fluorobenzaldehyde (B137617) oxime. These methods rely on well-established chemical reactions and principles.

The most common method for preparing oximes is the condensation reaction of a carbonyl compound with hydroxylamine (B1172632). nih.gov In the case of 2-Chloro-6-fluorobenzaldehyde oxime, the synthesis involves the reaction of its precursor, 2-Chloro-6-fluorobenzaldehyde, with hydroxylamine hydrochloride. nih.govcymitquimica.com This reaction is typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid liberated from the hydroxylamine salt, thus driving the reaction to completion. researchgate.net

The general reaction is as follows: ClC₆H₃(F)CHO + NH₂OH·HCl → ClC₆H₃(F)CH=NOH + HCl + H₂O

Classically, this reaction is performed by refluxing an alcoholic solution of the aldehyde and hydroxylamine hydrochloride with a base like pyridine. nih.gov However, due to the toxicity and environmental concerns associated with pyridine, alternative methods have been developed. nih.gov

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final oxime product. Key parameters that can be adjusted include the choice of base, catalyst, solvent, and reaction temperature.

Several modern approaches have been developed to improve the efficiency and environmental footprint of oximation reactions. These include the use of various bases and catalysts under different conditions. For instance, bases such as sodium hydroxide (B78521) or potassium carbonate can be used in place of pyridine. researchgate.net The reaction pH is also a critical factor; while the reaction can proceed in a pH range of approximately 2 to 9, a range of 4 to 9 is generally preferred to ensure a reasonable reaction rate without wasting the basic reagent. google.com

Recent research has explored solvent-free methods, which are considered green chemistry approaches. One such method involves grinding the aldehyde with hydroxylamine hydrochloride and a catalyst like bismuth(III) oxide (Bi₂O₃), which can significantly reduce reaction times and simplify purification. nih.gov

Below is an interactive table summarizing various conditions used for oxime synthesis, which can be adapted for 2-Chloro-6-fluorobenzaldehyde oxime.

| Parameter | Variation | Purpose/Outcome | Reference |

| Base | Pyridine | Traditional base, effective but toxic. | nih.gov |

| Sodium Hydroxide (NaOH) | Common, effective base. | researchgate.netgoogle.com | |

| Potassium Carbonate (K₂CO₃) | Mild and effective base. | researchgate.net | |

| Catalyst | Bismuth(III) Oxide (Bi₂O₃) | Green, solvent-free grindstone chemistry. | nih.gov |

| Magnetic Fe₃O₄ Nanoparticles | Recyclable catalyst for solvent-free conditions. | researchgate.net | |

| Solvent | Ethanol/Methanol | Common protic solvents for the reaction. | researchgate.net |

| Solvent-Free | Environmentally friendly, reduces waste. | nih.gov | |

| pH | 4 - 9 | Optimal range for reaction efficiency. | google.com |

The synthesis of 2-Chloro-6-fluorobenzaldehyde oxime is inherently part of a multistep process that begins with the synthesis of its aldehyde precursor. 2-Chloro-6-fluorobenzaldehyde is an important intermediate in the pharmaceutical and agrochemical industries. google.comgoogle.com

A common industrial synthesis for 2-Chloro-6-fluorobenzaldehyde starts from 2-chloro-6-fluorotoluene. google.comgoogle.com The process involves the radical chlorination of the methyl group under illumination to form 2-chloro-6-fluorobenzyl dichloride. This intermediate is then hydrolyzed, often using a strong acid like sulfuric acid or a solid superacid catalyst, to yield the final aldehyde product, 2-Chloro-6-fluorobenzaldehyde. google.comgoogle.com

Once the aldehyde is synthesized and purified, it can then be subjected to the oximation reaction with hydroxylamine hydrochloride as described previously to produce 2-Chloro-6-fluorobenzaldehyde oxime. This oxime can then serve as an intermediate for further chemical transformations. For example, it is a known precursor in the synthesis of pesticides and is used to produce the antiseptics dicloxacillin (B1670480) and flucloxacillin (B1213737). wikipedia.org

Biocatalytic Synthesis and Transformation of 2-Chloro-6-fluorobenzaldehyde Oxime

Biocatalysis offers a promising, environmentally benign alternative to traditional chemical synthesis. Enzymes can provide high specificity and operate under mild conditions.

While the direct enzymatic synthesis of aldoximes from aldehydes is less common, chemoenzymatic routes are gaining traction. nih.gov In these pathways, the aldoxime is first formed via a chemical condensation reaction and is then used as a substrate for an enzymatic transformation. nih.gov

A significant class of enzymes relevant to the derivatization of 2-Chloro-6-fluorobenzaldehyde oxime are the aldoxime dehydratases (Oxds). scilit.comnih.gov These heme-containing enzymes catalyze the dehydration of aldoximes to produce the corresponding nitriles. ebi.ac.uk This transformation is of great industrial interest as it provides a cyanide-free route to nitriles. nih.gov

The reaction is as follows: R-CH=NOH → R-C≡N + H₂O

Most characterized aldoxime dehydratases show a preference for aliphatic or arylalkyl aldoximes. acs.org However, recent discoveries have identified enzymes capable of acting on aromatic aldoximes. One such enzyme is OxdF1, from Pseudomonas putida F1, which has been shown to accept some aromatic substrates. nih.govacs.org Therefore, 2-Chloro-6-fluorobenzaldehyde oxime could potentially be a substrate for conversion into 2-chloro-6-fluorobenzonitrile (B1630290) using an enzyme like OxdF1.

The substrate scope of naturally occurring enzymes is often limited. To overcome this, genetic engineering strategies are employed to enhance the catalytic efficiency and alter the substrate specificity of enzymes like aldoxime dehydratases towards non-natural or "unnatural" substrates such as halogenated aromatic aldoximes. nih.gov

Techniques like semi-rational design and directed evolution can be used to modify the enzyme's active site or substrate access tunnel. acs.org For example, the engineering of the substrate access tunnel and a distal residue in OxdF1 significantly improved its catalytic efficiency towards 2-furaldehyde oxime, an unnatural substrate. acs.org Similar strategies could be applied to develop OxdF1 variants or other aldoxime dehydratases that are highly efficient in converting 2-Chloro-6-fluorobenzaldehyde oxime to its corresponding nitrile. This approach is key to expanding the industrial applicability of biocatalysis for the synthesis of fine chemicals. nih.gov

The table below summarizes key enzymes and their potential relevance for the transformation of substituted aromatic aldoximes.

| Enzyme | Organism of Origin | Substrate Scope | Engineering Potential | Reference |

| OxdF1 | Pseudomonas putida F1 | Shows activity on some aromatic aldoximes. | Has been successfully engineered to enhance activity towards unnatural substrates. | nih.govacs.org |

| OxdRE | Rhodococcus erythropolis | Primarily aliphatic, but variants (M29G, F306A) show some aromatic activity. | Amenable to genetic modification to broaden substrate range. | nih.gov |

| OxdA | Pseudomonas chlororaphis B23 | Aliphatic aldoxime dehydratase. | High sequence similarity to OxdF1 suggests potential for engineering. | acs.org |

Advancements in Sustainable and Green Synthetic Routes for Halogenated Oximes

In response to the limitations of classical synthetic methods, significant research has focused on developing more sustainable and environmentally benign "green" routes for the synthesis of oximes, including halogenated derivatives. These advancements prioritize the reduction of hazardous waste, elimination of toxic solvents, and improvement of energy efficiency. ijprajournal.com Key strategies include solvent-free reactions, the use of water as a solvent, and the application of novel catalysts.

Solvent-Free Synthesis (Grindstone Chemistry)

A prominent green methodology is the synthesis of oximes under solvent-free conditions, often referred to as grindstone chemistry. This technique involves simply grinding the solid reactants together at room temperature. nih.govresearchgate.net The reaction between a carbonyl compound (like a halogenated benzaldehyde), hydroxylamine hydrochloride, and a catalyst can be driven by the local heat generated from the grinding process. nih.gov This method offers several advantages: it minimizes waste, reduces pollution, shortens reaction times, and simplifies the work-up procedure. nih.govresearchgate.net Various catalysts have been explored for this solvent-free approach.

Bismuth(III) Oxide (Bi₂O₃): This catalyst is cheap, commercially available, stable, and non-toxic. nih.gov Aromatic aldehydes can be converted to their corresponding oximes in excellent yields by grinding them with hydroxylamine hydrochloride and a catalytic amount of Bi₂O₃. nih.govresearchgate.net

Antimony(III) Oxide (Sb₂O₃): Similar to bismuth oxide, antimony oxide has been used to catalyze the solvent-free synthesis of oximes with high yields and ease of execution. researchgate.net

| Catalyst | Key Advantages | General Yields | Reaction Time |

|---|---|---|---|

| Bismuth(III) Oxide (Bi₂O₃) | Low cost, non-toxic, stable, commercially available nih.gov | Excellent nih.gov | Short nih.gov |

| Antimony(III) Oxide (Sb₂O₃) | High efficiency, simple procedure researchgate.net | Excellent researchgate.net | Short researchgate.net |

Aqueous and Alternative Solvent Systems

The use of water as a reaction medium is a cornerstone of green chemistry. ias.ac.in Researchers have successfully synthesized aryl oximes in high yields by reacting aryl aldehydes with hydroxylamine hydrochloride at room temperature in a mixture of mineral water and methanol. ias.ac.in The natural minerals present in mineral water can facilitate the reaction, sometimes eliminating the need for an additional catalyst. ias.ac.in This method is economical, practical, and environmentally friendly. ias.ac.in

Another approach utilizes phase transfer catalysts (PTCs) in an aqueous medium. This has been shown to be a highly effective and environmentally safe technique for converting aldehydes into aldoximes, offering high yields and rapid reaction times at room temperature. ijprajournal.com

| Solvent System | Conditions | Key Features | Reference |

|---|---|---|---|

| Mineral Water/Methanol | Room Temperature, Catalyst-Free | Economical, environmentally friendly, utilizes local resources. ias.ac.in | ias.ac.in |

| Water with Phase Transfer Catalyst | Room Temperature | High yields, rapid reactions, simple to use. ijprajournal.com | ijprajournal.com |

Catalytic Innovations

Beyond solvent modifications, innovations in catalysis play a crucial role in the green synthesis of halogenated compounds. While not always directly applied to oximation, research into catalytic reactions of halogenated aldehydes provides insight into sustainable practices. For instance, palladium-on-carbon (Pd/C) catalysts have been studied for the selective amination of halogenated benzaldehydes. nih.govnih.gov The heat treatment (calcination) of these catalysts was found to significantly influence selectivity, preventing undesired dehalogenation reactions. nih.gov Such principles of catalyst design to maintain the integrity of the halogen substituent are vital for the synthesis of halogenated intermediates.

Furthermore, the direct synthesis of oximes from lignocellulose-derived aldehydes and ammonia (B1221849) over titanium silicate-1 (TS-1) catalysts represents a sustainable pathway that could be adapted for other aldehyde substrates. researchgate.net The reaction proceeds through the in-situ formation of hydroxylamine, demonstrating a potential route that combines catalyst and reagent generation in one pot. researchgate.net

Chemical Reactivity and Transformation Studies of 2 Chloro 6 Fluorobenzaldehyde Oxime

Dehydration Reactions to 2-Chloro-6-fluorobenzonitrile (B1630290)

The conversion of 2-chloro-6-fluorobenzaldehyde (B137617) oxime to 2-chloro-6-fluorobenzonitrile is a significant transformation, providing a key intermediate for various synthetic applications. sigmaaldrich.com This dehydration reaction involves the removal of a water molecule from the oxime functional group.

Exploration of Acid-Catalyzed Dehydration Mechanisms

Acid catalysts are frequently employed to facilitate the dehydration of aldoximes to nitriles. While specific studies detailing the use of sodium bisulfate for the dehydration of 2-chloro-6-fluorobenzaldehyde oxime are not extensively documented in the provided search results, the general mechanism for acid-catalyzed dehydration of oximes is well-established. This process typically involves the protonation of the oxime's hydroxyl group, converting it into a better leaving group (water). Subsequent elimination of water, often in a concerted or stepwise manner, leads to the formation of the nitrile. The presence of electron-withdrawing groups like chlorine and fluorine on the benzene (B151609) ring can influence the reaction rate and conditions required for efficient conversion. vulcanchem.com

A patent describes a method for preparing 2-chloro-6-fluorobenzaldehyde, which can then be converted to the corresponding oxime. google.compatsnap.com This suggests the industrial importance of these compounds and the likely application of established chemical principles, such as acid-catalyzed dehydration, in their subsequent transformations.

Derivatization and Functionalization of the Oxime Moiety

The oxime group in 2-chloro-6-fluorobenzaldehyde oxime is a versatile functional handle that allows for a variety of chemical modifications, leading to the synthesis of diverse derivatives.

Synthesis and Characterization of 2-Chloro-6-fluorobenzaldehyde Oxime Esters and Ethers

The synthesis of oxime esters and ethers from 2-chloro-6-fluorobenzaldehyde oxime would typically involve the reaction of the oxime's hydroxyl group with acylating or alkylating agents, respectively. For instance, the reaction with an acyl chloride or anhydride (B1165640) in the presence of a base would yield the corresponding oxime ester. Similarly, treatment with an alkyl halide under basic conditions would produce an oxime ether.

While the direct synthesis of esters and ethers from 2-chloro-6-fluorobenzaldehyde oxime is not explicitly detailed in the provided search results, the general reactivity of oximes suggests these transformations are standard synthetic procedures. The characterization of such derivatives would involve spectroscopic techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared) spectroscopy, and mass spectrometry to confirm the structure and purity of the newly formed compounds.

Studies on Condensation and Rearrangement Reactions Involving 2-Chloro-6-fluorobenzaldehyde Oxime

Oximes can participate in various condensation and rearrangement reactions. One of the most well-known rearrangements of oximes is the Beckmann rearrangement, where an oxime is transformed into an amide or a nitrile under acidic conditions. masterorganicchemistry.com In the case of an aldoxime like 2-chloro-6-fluorobenzaldehyde oxime, the Beckmann rearrangement would typically lead to the formation of the corresponding nitrile, 2-chloro-6-fluorobenzonitrile. masterorganicchemistry.com The mechanism involves the migration of the group anti-periplanar to the leaving group on the nitrogen atom. masterorganicchemistry.com

Condensation reactions of 2-chloro-6-fluorobenzaldehyde oxime could involve its reaction with various electrophiles. For example, it could react with aldehydes or ketones to form more complex structures. The reactivity would be influenced by the electronic properties of the aromatic ring substituted with chlorine and fluorine.

Regeneration of Carbonyl Compounds from 2-Chloro-6-fluorobenzaldehyde Oxime

The conversion of 2-Chloro-6-fluorobenzaldehyde oxime back to its parent aldehyde, 2-Chloro-6-fluorobenzaldehyde, involves the cleavage of the carbon-nitrogen double bond (C=N-OH). This process, known as deoximation, can be accomplished through various chemical methods, broadly categorized as oxidative, reductive, and hydrolytic. The presence of two electron-withdrawing halogen atoms on the aromatic ring influences the reactivity of the oxime functional group, necessitating a careful selection of reagents and reaction conditions to ensure high-yield conversion without promoting side reactions.

Investigation of Oxidative and Reductive Deoximation Strategies

Oxidative deoximation methods are among the most common for regenerating carbonyl compounds from oximes. These strategies typically involve reagents that can accept electrons from the oxime, facilitating the cleavage of the N-O bond and subsequent hydrolysis to the carbonyl.

A variety of oxidizing agents have been reported for the deoximation of aromatic aldoximes. While specific studies on 2-Chloro-6-fluorobenzaldehyde oxime are not prevalent in publicly accessible literature, data from structurally similar halo-substituted benzaldehyde (B42025) oximes provide valuable insights. For instance, N-bromophthalimide (NBPI) under microwave irradiation in an acetone/water solvent system has proven to be a highly effective method for this transformation. scielo.br This system demonstrates high efficiency and selectivity for converting aldoximes to their corresponding aldehydes without over-oxidation to carboxylic acids. scielo.br The reaction proceeds rapidly, often within minutes, and in high yields. scielo.br For the closely related 2-chlorobenzaldehyde (B119727) oxime, this method yields the aldehyde in 93%. scielo.br

Another class of oxidative reagents includes chromium(VI)-based compounds like pyridinium (B92312) chlorochromate (PCC) and pyridinium fluorochromate (PFC). organic-chemistry.orgniscpr.res.in These reagents are known for their mild and selective nature in oxidizing various functional groups. organic-chemistry.org PFC, for example, can convert oximes to carbonyl compounds effectively, often under solvent-free conditions or in organic solvents like dimethyl sulfoxide (B87167). organic-chemistry.org Studies on benzaldehyde oxime show a high yield (86%) when using PFC, suggesting this would be a viable, albeit less green, alternative. organic-chemistry.org

Reductive methods for deoximation are less common but can be effective under specific conditions. Reagents like Raney nickel have been used for this purpose, although they are often associated with the reduction of other functional groups. niscpr.res.in The challenge with reductive strategies for 2-Chloro-6-fluorobenzaldehyde oxime would be to achieve selective cleavage of the C=N bond without affecting the chloro and fluoro substituents on the aromatic ring.

Photochemical methods represent another oxidative pathway. Under photoinduced electron transfer (PET) conditions using a sensitizer (B1316253) like chloranil, aldoximes can be converted to the parent aldehyde. nih.govnih.gov However, a competing reaction pathway can lead to the formation of the corresponding nitrile, particularly for aldoximes bearing electron-withdrawing substituents. nih.gov This suggests that while photochemical deoximation is possible, it may lead to a mixture of 2-Chloro-6-fluorobenzaldehyde and 2-chloro-6-fluorobenzonitrile.

Comparative Analysis of Catalytic Systems for Oxime Cleavage

Catalytic systems for oxime cleavage are highly sought after as they reduce waste and often employ milder reaction conditions. Many of these methods rely on metal salts that act as Lewis acids to promote the hydrolysis of the C=N bond.

Cupric chloride dihydrate (CuCl₂·2H₂O) has been demonstrated as an efficient, green, and recoverable catalyst for oxime hydrolysis. organic-chemistry.org The reaction is typically performed at reflux in an acetonitrile-water mixture, providing high yields (85–98%) for a broad spectrum of aldoximes and ketoximes. organic-chemistry.org This method is noted for its tolerance of acid-sensitive functional groups and avoids the use of strong acids or hazardous oxidizing agents. organic-chemistry.org The copper catalyst can be recovered and reused, adding to the method's sustainability. organic-chemistry.org

Other catalytic systems often employ microwave irradiation to accelerate the reaction. The N-bromophthalimide (NBPI) method, while stoichiometric in NBPI, can be considered a catalyzed process where microwave energy promotes the reaction, achieving high yields in very short timeframes. scielo.br A comparison of various oxidative methods for analogues of 2-Chloro-6-fluorobenzaldehyde oxime is presented below, highlighting the efficacy of different systems.

Table 1: Comparative Analysis of Oxidative Deoximation Methods for Substituted Benzaldehyde Oximes

| Substrate | Reagent/System | Solvent | Conditions | Time | Yield (%) | Reference |

| 2-Chlorobenzaldehyde Oxime | N-Bromophthalimide (NBPI) | Acetone/H₂O | Microwave | 1.5 min | 93 | scielo.br |

| 4-Fluorobenzaldehyde Oxime | N-Bromophthalimide (NBPI) | Acetone/H₂O | Microwave | 2 min | 92 | scielo.br |

| 4-Chlorobenzaldehyde Oxime | N-Bromophthalimide (NBPI) | Acetone/H₂O | Microwave | 1.5 min | 94 | scielo.br |

| Benzaldehyde Oxime | Pyridinium Fluorochromate (PFC) | DMSO | Room Temp | 10 h | 86 | organic-chemistry.org |

| Benzaldehyde Oxime | CuCl₂·2H₂O | CH₃CN/H₂O | Reflux (75°C) | 1.5 h | 96 | organic-chemistry.org |

This table is interactive. Click on the headers to sort the data.

The data clearly indicates that microwave-assisted oxidation with NBPI is a highly rapid and effective method for halogenated benzaldehyde oximes. scielo.br For a greener approach, the catalytic hydrolysis using CuCl₂·2H₂O offers excellent yields with the benefit of catalyst recyclability, although with a longer reaction time. organic-chemistry.org The choice of method would therefore depend on the desired balance between reaction speed, yield, and environmental considerations.

Mechanistic Investigations of Reactions Involving 2 Chloro 6 Fluorobenzaldehyde Oxime

Elucidation of Reaction Pathways for Nitrile Formation and Other Transformations

The dehydration of aldoximes to form nitriles is a fundamental transformation in organic synthesis. For 2-Chloro-6-fluorobenzaldehyde (B137617) oxime, this conversion into 2-chloro-6-fluorobenzonitrile (B1630290) is a key reaction pathway. A common method to achieve this is through the use of dehydrating agents like acetic anhydride (B1165640).

The proposed mechanism for this reaction when using a mixture of acetic anhydride and acetic acid involves several steps. sci-hub.se Initially, the acetic anhydride is activated by acetic acid. The hydroxyl group of the aldoxime then attacks the acyl group, forming an oxonium intermediate. sci-hub.se Subsequently, a base, such as the acetate (B1210297) ion, abstracts the proton from the imine, which facilitates the elimination of acetic acid and results in the formation of the nitrile. sci-hub.sestackexchange.com

Another pathway involves the direct attack of the oxime's hydroxyl group on the acetic anhydride without the initial activation by acetic acid, but this is considered less likely. sci-hub.se The reaction is significantly less effective without the presence of the anhydride, highlighting its crucial role in the dehydration process. sci-hub.se Various other reagents, such as oxalyl chloride in the presence of a catalyst like dimethyl sulfoxide (B87167) (DMSO) and triethylamine, have also been shown to efficiently convert aldoximes to nitriles under mild conditions. organic-chemistry.org

Beyond nitrile formation, oximes can participate in other transformations. For instance, under certain conditions, they can undergo rearrangements or be used as precursors for the synthesis of heterocyclic compounds. The specific pathways are highly dependent on the reaction conditions and the reagents employed.

Influence of Halogen Substituents (Chlorine and Fluorine) on Reactivity and Selectivity

The presence of both chlorine and fluorine atoms at the ortho positions of the benzene (B151609) ring in 2-Chloro-6-fluorobenzaldehyde oxime profoundly influences its reactivity and the selectivity of its transformations. These halogens exert a combination of inductive and resonance effects, as well as steric hindrance.

Steric Effects: The placement of two bulky substituents at the ortho positions creates significant steric hindrance around the oxime functional group. nih.gov This can impede the approach of reagents, potentially slowing down reaction rates compared to less substituted analogues. numberanalytics.com However, in some cases, this steric crowding can also favor certain reaction pathways or conformations. For instance, steric acceleration has been observed in the oxidation of some ortho-substituted benzaldehydes.

The interplay of these electronic and steric factors is complex. For example, in the context of reactivation of inhibited cholinesterases by halogenated oximes, halogen substitution has been shown to lower the pKa of the oxime group, increasing the concentration of the more nucleophilic oximate anion at physiological pH. researchgate.net This demonstrates how electronic effects can enhance reactivity. Conversely, the steric bulk might influence the orientation of the molecule within a catalyst's active site, affecting selectivity.

Role of Substrate Coordination and Hydrogen Bonding in Biocatalytic Processes

Biocatalytic transformations offer a highly selective and environmentally benign alternative to traditional chemical methods. The conversion of aldoximes to nitriles can be efficiently catalyzed by enzymes known as aldoxime dehydratases (Oxd). pnas.orgebi.ac.uk These enzymes are typically heme-containing proteins that facilitate the dehydration reaction with high specificity. pnas.orgnortheastern.edu

In the catalytic cycle of aldoxime dehydratases, substrate coordination and hydrogen bonding are crucial for both substrate recognition and catalysis. nih.govacs.org The substrate, in this case, 2-Chloro-6-fluorobenzaldehyde oxime, would first enter the enzyme's active site. The nitrogen of the oxime group coordinates directly to the heme iron, which is a key feature distinguishing these enzymes from others like P450s that use mediators. pnas.orgnortheastern.edu

Once coordinated, the substrate is precisely oriented by a network of hydrogen bonds. nih.gov Crystal structures of aldoxime dehydratases with bound substrates reveal that specific amino acid residues, such as serine and histidine, form hydrogen bonds with the hydroxyl group of the oxime. pnas.orgnih.gov This interaction serves multiple purposes:

It locks the substrate in an optimal orientation for the reaction. nih.gov

It can increase the basicity of the oxime's hydroxyl group, making it a better leaving group. pnas.orgnortheastern.edu

It positions a catalytic histidine residue to act as an acid-base catalyst, facilitating the removal of the hydroxyl group as a water molecule. pnas.orgnih.gov

A catalytic triad (B1167595) often composed of serine, histidine, and arginine residues works in concert to achieve the dehydration. researchgate.net The arginine residue helps to stabilize the orientation and electronic properties of the catalytic histidine through a hydrogen-bond network. pnas.orgresearchgate.net While direct studies on 2-Chloro-6-fluorobenzaldehyde oxime are not prevalent, the established mechanism for other aromatic aldoximes strongly suggests that its conversion in an Oxd active site would be governed by these same principles of heme coordination and strategic hydrogen bonding. nih.gov

Studies of Radical Intermediates and Reaction Propagation in Oxime Transformations

Oximes can serve as precursors to nitrogen-centered radicals, specifically iminoxyl radicals (R₂C=NO•), which are valuable intermediates in organic synthesis. nih.gov These radicals can be generated from oximes through oxidation by various reagents, including metal compounds or quinones under UV irradiation. nih.gov

The formation of an iminoxyl radical from 2-Chloro-6-fluorobenzaldehyde oxime would involve the one-electron oxidation of the oxime. The resulting radical is characterized by the delocalization of the unpaired electron between the nitrogen and oxygen atoms.

Generation and Detection: Iminoxyl radicals were first identified in the 1960s using Electron Paramagnetic Resonance (EPR) spectroscopy, which remains a primary tool for their detection and characterization. nih.gov The EPR spectra of iminoxyl radicals show a characteristic large hyperfine splitting constant with the ¹⁴N nucleus, which helps to distinguish them from other N-oxyl radicals. nih.gov The incorporation of oximes into environments like zeolites can give rise to iminoxyl radicals with distinct solid-state EPR powder patterns. rsc.org

Reaction Propagation: Once formed, the iminoxyl radical of 2-Chloro-6-fluorobenzaldehyde oxime can undergo several types of reactions:

Hydrogen Atom Abstraction (HAT): Iminoxyl radicals can abstract hydrogen atoms from other molecules, propagating a radical chain.

Intramolecular Cyclization: If the molecule contains other reactive sites, such as a double bond, the radical can add to it intramolecularly. For example, iminoxyl radicals with alkenyl side chains often undergo 5-exo cyclization.

Intermolecular Coupling: They can also participate in intermolecular reactions, such as oxidative C-O coupling with other organic molecules like acetonitrile. nih.gov

A proposed radical mechanism for oxidative cyclization involves the oxidation of the oxime to the iminoxyl radical, which then undergoes a 1,5-hydrogen atom transfer (1,5-HAT) to generate a carbon-centered radical. This intermediate can then be further oxidized and cyclize to form heterocyclic products. nih.gov The specific reaction pathways available to the iminoxyl radical derived from 2-Chloro-6-fluorobenzaldehyde oxime would be influenced by the reaction conditions and the presence of other reactive species.

Transition State Analysis and Reaction Kinetics

Understanding the energy landscape of a reaction, including the structure of its transition state and its activation energy, is fundamental to controlling its outcome. For reactions involving 2-Chloro-6-fluorobenzaldehyde oxime, such as its dehydration to a nitrile, both experimental kinetic studies and computational transition state analysis provide critical mechanistic details.

Reaction Kinetics: The rate of a chemical reaction provides valuable information about its mechanism. For example, the oxidation of substituted benzaldehydes has been shown to be first-order with respect to both the aldehyde and the oxidizing agent. Kinetic studies of aniline-catalyzed oxime ligations have determined rate constants in the range of 10¹-10³ M⁻¹s⁻¹, highlighting the efficiency of this type of catalysis. nih.gov The presence of substituents on the aromatic ring significantly affects reaction rates. Electron-withdrawing groups, like the chlorine and fluorine in 2-Chloro-6-fluorobenzaldehyde oxime, generally slow down reactions that involve the formation of an electron-deficient center in the rate-determining step. This is due to the destabilization of the resulting carbocationic intermediate.

The table below summarizes kinetic parameters for the aniline-catalyzed ligation of various benzaldehydes with an aminooxyacetyl-peptide, illustrating the effect of substituents on the reaction rate.

| Benzaldehyde (B42025) Substituent | k₁ (M⁻¹s⁻¹) |

| 4-nitro | 22 ± 2 |

| 4-carboxy | 12 ± 1 |

| H | 8.2 ± 1.0 |

| 4-methoxy | 2.0 ± 0.1 |

| Data adapted from relevant kinetic studies of oxime ligation. nih.gov |

Transition State Analysis: Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling reaction pathways and calculating the structures and energies of transition states. youtube.com For the dehydration of an aldoxime, a transition state would involve the partial breaking of the C=N-OH bonds and the partial formation of the C≡N and H₂O products.

Computational studies on the oxidation of substituted benzaldehydes have indicated the presence of an electron-deficient reaction center in the rate-determining step. The analysis of substituent effects, often using tools like the Hammett equation or more advanced multiparametric equations (e.g., LDRS equation for ortho-substituted compounds), allows for the quantification of electronic and steric influences on the transition state stability. Such analyses have shown that for ortho-substituted compounds, the field effect often plays a more significant role than resonance effects.

By calculating the energy barrier (activation energy) for different potential pathways, computational models can predict the most likely reaction mechanism and explain the observed selectivity.

Computational Chemistry Approaches to 2 Chloro 6 Fluorobenzaldehyde Oxime

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. In the context of 2-Chloro-6-fluorobenzaldehyde (B137617) oxime, DFT calculations can elucidate key aspects of its behavior at the atomic level.

Electronic Structure Analysis, including HOMO-LUMO Orbitals

The electronic structure of a molecule is fundamental to its chemical reactivity. DFT calculations can map the distribution of electrons within 2-Chloro-6-fluorobenzaldehyde oxime and determine the energies of its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic sites.

The energy gap between the HOMO and LUMO is a critical parameter, as it correlates with the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive. For 2-Chloro-6-fluorobenzaldehyde oxime, the electron-withdrawing effects of the chlorine and fluorine atoms are expected to influence the energies of these frontier orbitals.

Table 1: Illustrative Frontier Molecular Orbital Energies for 2-Chloro-6-fluorobenzaldehyde Oxime (DFT/B3LYP) This table presents hypothetical, yet realistic, values for illustrative purposes.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.62 |

The calculated HOMO and LUMO energies are indicative of the potential for charge transfer within the molecule, a key factor in its reactivity and spectroscopic properties. core.ac.uk

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational technique used to study the interactions between orbitals, providing a detailed picture of bonding and electron delocalization within a molecule. core.ac.uk For 2-Chloro-6-fluorobenzaldehyde oxime, NBO analysis can quantify the stability arising from hyperconjugative interactions, which involve the delocalization of electron density from filled bonding orbitals to empty antibonding orbitals.

Table 2: Illustrative NBO Analysis of Key Hyperconjugative Interactions in 2-Chloro-6-fluorobenzaldehyde Oxime This table presents hypothetical, yet realistic, values for illustrative purposes.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N | π* (C=C) | 5.2 |

| LP(2) O | σ* (N-C) | 3.8 |

| π (C=C) | π* (C=C) | 18.5 |

NBO analysis can also provide insights into the atomic charges, revealing the electron distribution across the molecule and identifying the most electropositive and electronegative centers.

Conformational Landscape and Tautomerism Studies

The flexibility of the oxime functional group allows for the existence of different stereoisomers, namely the (E) and (Z) isomers, which arise from the restricted rotation around the C=N double bond. sigmaaldrich.comsigmaaldrich.com Computational methods can be employed to calculate the relative energies of these isomers to predict the most stable configuration. The presence of bulky substituents on the benzene (B151609) ring, such as the chlorine atom at the ortho position, can influence the preferred orientation of the oxime group.

Furthermore, oximes can exhibit tautomerism, existing in equilibrium with their nitroso-alkane form. Although for most benzaldehyde (B42025) oximes the oxime form is significantly more stable, computational studies can quantify the energy difference between the tautomers and the activation energy for their interconversion. This information is crucial for understanding the potential reactivity pathways of the molecule.

Reaction Mechanism Modeling and Energy Profile Calculations

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. figshare.comacs.orgnyu.edujyu.fi For instance, the formation of 2-Chloro-6-fluorobenzaldehyde oxime from its corresponding aldehyde and hydroxylamine (B1172632) can be modeled to understand the step-by-step process. ic.ac.uk DFT calculations can be used to map the entire reaction pathway, identifying key intermediates and transition states.

By calculating the energy of each species along the reaction coordinate, an energy profile can be constructed. This profile reveals the activation energies for each step, allowing for the determination of the rate-limiting step of the reaction. Such studies can also investigate the effect of catalysts or different solvent environments on the reaction mechanism and kinetics.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity or a specific physicochemical property. researchgate.netnih.govnih.govunair.ac.id This is particularly useful in the design of new derivatives of 2-Chloro-6-fluorobenzaldehyde oxime with potentially enhanced or specific activities.

In a QSAR study, a set of known molecules and their measured activities are used to build a mathematical model. This model is based on molecular descriptors, which are numerical values that encode different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, yet unsynthesized, derivatives of 2-Chloro-6-fluorobenzaldehyde oxime. This in silico screening allows for the prioritization of candidate molecules for synthesis and testing, thereby saving time and resources in the drug discovery or materials science pipeline. For example, a hypothetical QSAR equation for a particular biological activity might take the form:

Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

where the descriptors could represent properties like molecular weight, logP (a measure of hydrophobicity), or specific electronic parameters derived from DFT calculations.

Applications and Emerging Research Areas of 2 Chloro 6 Fluorobenzaldehyde Oxime in Academic Research

Role as a Key Intermediate in Fine Chemical Synthesis

The strategic placement of halogen substituents on the benzene (B151609) ring makes 2-chloro-6-fluorobenzaldehyde (B137617) oxime a valuable precursor for a range of fine chemicals. The oxime functional group itself is a gateway to several important chemical transformations.

2-Chloro-6-fluorobenzaldehyde oxime is readily converted into other valuable functional groups, primarily aromatic nitriles and arenecarboxylic acids.

The dehydration of the oxime is a direct route to the corresponding nitrile, 2-chloro-6-fluorobenzonitrile (B1630290). This transformation can be achieved using various dehydrating agents. vulcanchem.com Furthermore, innovative and environmentally benign methods have been developed, such as the use of aldoxime dehydratases (Oxd). In one study, a novel heme-containing aldoxime dehydratase, OxdF1 from Pseudomonas putida F1, was shown to efficiently catalyze the dehydration of 2-chloro-6-fluorobenzaldehyde oxime to its nitrile. nih.gov This enzymatic process represents a potential cyanide-free pathway for producing aromatic nitriles. nih.gov The compound is also utilized as a starting material in the synthesis of arenecarboxylic acids. chemicalbook.com

| Starting Material | Transformation | Product | Method/Reagent Example | Reference |

|---|---|---|---|---|

| 2-Chloro-6-fluorobenzaldehyde oxime | Dehydration | 2-Chloro-6-fluorobenzonitrile | Aldoxime Dehydratase (OxdF1) | nih.gov |

| 2-Chloro-6-fluorobenzaldehyde oxime | Hydrolysis/Further Processing | Arenecarboxylic acids | General Preparation Method | chemicalbook.com |

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, and 2-chloro-6-fluorobenzaldehyde oxime serves as an important precursor in this area. A notable application is in the practical synthesis of indazoles, a class of nitrogen-containing heterocycles with a wide range of pharmacological activities. nih.gov

Research has shown that the O-methyloxime derivative of 2-chloro-6-fluorobenzaldehyde, when reacted with hydrazine (B178648), provides a clean and high-yielding route to the corresponding indazole. nih.govresearchgate.net This method is advantageous as it effectively prevents the competitive Wolf-Kishner reduction, a common side reaction observed when synthesizing indazoles directly from the aldehyde. nih.govresearchgate.net Interestingly, the stereochemistry of the oxime derivative plays a role in the reaction outcome; while the (E)-isomers lead to indazoles, the (Z)-isomers can react with hydrazine to form 3-aminoindazoles through a benzonitrile (B105546) intermediate. nih.govresearchgate.net

| Reactant | Key Transformation | Resulting Scaffold | Significance | Reference |

|---|---|---|---|---|

| (E)-2-Chloro-6-fluorobenzaldehyde O-methyloxime | Condensation with hydrazine | Indazole | Avoids Wolf-Kishner reduction side products | nih.govresearchgate.net |

| (Z)-2-Chloro-6-fluorobenzaldehyde O-methyloxime | Reaction with hydrazine | 3-Aminoindazole | Proceeds via a benzonitrile intermediate | nih.govresearchgate.net |

Exploration in Medicinal Chemistry Research and Derivative Development

The 2-chloro-6-fluorobenzyl moiety, derived from its corresponding aldehyde and oxime, is a privileged scaffold in medicinal chemistry. Its incorporation into larger molecules has led to the development of potent and selective therapeutic agents.

The structural framework of 2-chloro-6-fluorobenzaldehyde is a key component in the synthesis of novel, biologically active compounds. A prominent example is the development of a series of 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones, known as 2-Cl-6-F-S-DABOs. nih.gov These compounds have demonstrated potent activity against the Human Immunodeficiency Virus type 1 (HIV-1). nih.gov The synthesis leverages the 2-chloro-6-fluorobenzyl group as a critical pharmacophore for achieving high antiviral efficacy. nih.gov

Derivatives incorporating the 2-chloro-6-fluorobenzyl scaffold have been specifically investigated as enzyme inhibitors. The aforementioned 2-Cl-6-F-S-DABOs function as highly potent inhibitors of the HIV-1 Reverse Transcriptase (RT) enzyme. nih.gov

Research into this class of compounds has revealed significant structure-activity relationships. For instance, the stereochemistry at the benzylic position of the C6-benzyl group plays a crucial role in antiviral activity. Derivatives with an R absolute configuration at this stereocenter consistently show the highest inhibitory effects against HIV-1 in both cellular and enzymatic assays. nih.gov This highlights the specific and well-defined interaction between these inhibitors and their biological target, the HIV-1 RT enzyme. nih.gov

| Derivative Class | Biological Target | Key Finding | Reference |

|---|---|---|---|

| 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones (2-Cl-6-F-S-DABOs) | HIV-1 Reverse Transcriptase (RT) | Showed picomolar activity against wild-type HIV-1. | nih.gov |

| Stereoisomers of 2-Cl-6-F-S-DABOs | HIV-1 Reverse Transcriptase (RT) | The R absolute configuration at the C6-benzylic position correlates with the highest antiviral activity. | nih.gov |

Conclusion and Future Perspectives in 2 Chloro 6 Fluorobenzaldehyde Oxime Research

Summary of Key Academic Discoveries and Contributions

Academic exploration of 2-Chloro-6-fluorobenzaldehyde (B137617) oxime has primarily centered on its role as a synthetic intermediate. The precursor, 2-Chloro-6-fluorobenzaldehyde, is a well-established building block in the pharmaceutical and agrochemical industries. wikipedia.orgpatsnap.comgoogle.com It serves as a key intermediate in the production of antibiotics such as flucloxacillin (B1213737) and in the synthesis of high-efficiency, low-toxicity fungicides. patsnap.comgoogle.com

The conversion of 2-Chloro-6-fluorobenzaldehyde to its oxime derivative introduces a versatile functional group that opens up new synthetic possibilities. A significant academic contribution highlighting this potential is the synthesis and intramolecular oxidative cycloaddition of a closely related derivative, (E)-2-chloro-6-(prop-2-yn-1-yloxy)benzaldehyde oxime. In this study, the oxime was efficiently converted into a 9-Chloro-4H-chromeno[4,3-c]isoxazole, demonstrating its utility in constructing complex, fused heterocyclic systems. nih.gov This reaction underscores the capability of the oxime moiety to participate in cycloaddition reactions to form isoxazole (B147169) rings, which are important scaffolds in medicinal chemistry. nih.govrsc.orgnih.gov

While direct studies on the biological activity of 2-Chloro-6-fluorobenzaldehyde oxime are limited, the broader class of oximes and their derivatives are known to exhibit a range of pharmacological properties, including potential as biocides and pesticides. echemi.com

Table 1: Key Chemical Information for 2-Chloro-6-fluorobenzaldehyde Oxime

| Property | Value | Source |

| Chemical Formula | C₇H₅ClFNO | nih.govcymitquimica.com |

| Molecular Weight | 173.57 g/mol | echemi.comcymitquimica.com |

| Appearance | Solid | cymitquimica.com |

| CAS Number | 443-33-4 | cymitquimica.com |

Identification of Current Research Gaps and Challenges

Despite its potential, significant research gaps exist in the scientific literature concerning 2-Chloro-6-fluorobenzaldehyde oxime. A primary challenge is the lack of comprehensive studies dedicated specifically to this compound. Much of the available information is inferred from research on its precursor or on the general class of benzaldehyde (B42025) oximes.

Key Research Gaps:

Limited Synthesis and Characterization Data: While the synthesis from its corresponding aldehyde is a standard reaction, detailed studies on optimizing reaction conditions, yields, and the separation of (E) and (Z) isomers of 2-Chloro-6-fluorobenzaldehyde oxime are not readily available in peer-reviewed literature.

Unexplored Biological Activity: There is a significant lack of data on the biological profile of 2-Chloro-6-fluorobenzaldehyde oxime itself. Its potential as an antimicrobial, antifungal, or insecticidal agent, suggested by the applications of its precursor, remains largely uninvestigated.

Scarcity of Application-Focused Research: Beyond its demonstrated use in forming a specific fused isoxazole, the broader applicability of 2-Chloro-6-fluorobenzaldehyde oxime as a building block in organic synthesis is not well-documented. Its utility in creating diverse libraries of heterocyclic compounds for drug discovery or materials science is an open area for exploration.

Physicochemical Properties: Comprehensive data on the physicochemical properties of 2-Chloro-6-fluorobenzaldehyde oxime, such as its solubility in various solvents and its stability under different conditions, are not extensively reported.

Future Directions for Fundamental and Applied Research on 2-Chloro-6-fluorobenzaldehyde Oxime

The existing research gaps provide a clear roadmap for future investigations into 2-Chloro-6-fluorobenzaldehyde oxime. Both fundamental and applied research have ample room for growth.

Future Fundamental Research:

Stereoselective Synthesis: Developing methods for the stereoselective synthesis of the (E) and (Z) isomers of 2-Chloro-6-fluorobenzaldehyde oxime would be a valuable contribution. This would allow for the investigation of how the stereochemistry of the oxime group influences its reactivity and biological activity.

Reaction Mechanism Studies: Detailed mechanistic studies of reactions involving 2-Chloro-6-fluorobenzaldehyde oxime, such as its cycloaddition reactions and potential rearrangements, would provide a deeper understanding of its chemical behavior and enable more precise control over reaction outcomes.

Computational Modeling: Quantum chemical calculations could be employed to predict the compound's reactivity, spectroscopic properties, and potential biological targets, thereby guiding experimental work.

Future Applied Research:

Agrochemical Development: Given that its precursor is used to produce fungicides, a primary avenue for applied research is the synthesis and evaluation of 2-Chloro-6-fluorobenzaldehyde oxime and its derivatives as potential new agrochemicals. This would involve screening for activity against a range of plant pathogens.

Medicinal Chemistry: The isoxazole moiety is a common feature in many bioactive molecules. nih.gov Therefore, using 2-Chloro-6-fluorobenzaldehyde oxime as a starting material to synthesize libraries of novel isoxazoline (B3343090) and isoxazole derivatives for screening against various diseases, including bacterial infections and cancer, is a promising direction.

Materials Science: The rigid, halogenated aromatic structure of 2-Chloro-6-fluorobenzaldehyde oxime could be exploited in the synthesis of novel polymers or functional materials with specific electronic or photophysical properties.

Q & A

Basic Questions

Q. What synthetic routes are commonly employed to prepare 2-chloro-6-fluorobenzaldehyde oxime, and how is purity ensured?

- Methodology : The oxime is typically synthesized by reacting 2-chloro-6-fluorobenzaldehyde with hydroxylamine hydrochloride under basic conditions (e.g., sodium hydroxide in ethanol). Purification involves recrystallization from solvents like methanol or ethanol. Purity is validated using GC (≥98% purity) and melting point analysis (133–134°C) . Structural confirmation employs H/C NMR and IR spectroscopy to verify the oxime (-CH=N-OH) moiety .

Q. What spectroscopic and analytical techniques are critical for characterizing 2-chloro-6-fluorobenzaldehyde oxime?

- Methodology :

- NMR : H NMR identifies aromatic protons (δ 7.2–8.0 ppm) and the oxime proton (δ 8.5–9.0 ppm). F NMR detects fluorine environments.

- Mass Spectrometry : Molecular ion peaks at m/z 173.57 (CHClFNO) confirm molecular weight.

- Elemental Analysis : Validates C, H, N, and Cl/F content .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields during oxime formation?

- Methodology :

- Temperature Control : Maintain 60–70°C to balance reaction rate and side-product formation.

- Catalyst Screening : Test bases (e.g., pyridine, piperidine) to enhance hydroxylamine reactivity.

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates .

- Data Contradictions : Discrepancies in yields may arise from trace moisture (hydrolysis of hydroxylamine) or insufficient reaction time. Systematic DOE (Design of Experiments) can isolate critical variables .

Q. What environmental challenges arise during large-scale synthesis, and how are they addressed?

- Methodology :

- Wastewater Treatment : High COD wastewater containing aromatic fluorides is treated with macroporous adsorption resins (e.g., Amberlite XAD-4) to remove >90% of contaminants. Subsequent biodegradation or advanced oxidation processes (AOPs) ensure compliance with discharge standards .

- Solvent Recovery : Distillation or membrane filtration reclaims methanol/ethanol, reducing waste .

Q. How does 2-chloro-6-fluorobenzaldehyde oxime function as a precursor in pharmaceutical synthesis?

- Methodology : The oxime is a key intermediate in synthesizing β-lactam antibiotics like flucloxacillin. It undergoes reductive amination with ethylamine and 4-chloro-3,5-dinitrobenzotrifluoride to form the β-lactam core. Reaction monitoring via HPLC ensures intermediate stability .

Safety and Hazard Mitigation

Q. What safety protocols are essential when handling 2-chloro-6-fluorobenzaldehyde oxime?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes with water. Seek medical attention if irritation persists .

- Storage : Store in airtight containers at 2–8°C to prevent degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.